molecular formula C22H32N2O2 B211171 n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide CAS No. 96744-75-1

n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide

Cat. No. B211171
CAS RN: 96744-75-1
M. Wt: 356.5 g/mol
InChI Key: PGZRDDYTKFZSFR-ONTIZHBOSA-N
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Description

N-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide, also known as U69593, is a monocarboxylic acid amide obtained by formal condensation between the carboxy group of phenylacetic acid and the secondary amino group of (5R,7S,8S)-N-methyl-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-amine . It has a role as a kappa-opioid receptor agonist, an anti-inflammatory agent, and a diuretic .


Molecular Structure Analysis

The molecular formula of this compound is C22H32N2O2 . The IUPAC name is N-methyl-2-phenyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide . The compound has a molecular weight of 356.5 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 356.5 g/mol . It has a complexity of 485 and a topological polar surface area of 32.8 Ų . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 4 rotatable bonds .

Scientific Research Applications

  • Kappa-Opioid Receptor Antagonism : A study by Grimwood et al. (2011) investigated a compound closely related to your query, demonstrating its potential as a selective kappa-opioid receptor antagonist. This compound showed potential for treating depression and addiction disorders due to its antidepressant-like efficacy and ability to attenuate the behavioral effects of stress (Grimwood et al., 2011).

  • Conformational Characteristics : Doi, Ishida, and Inoue (1990) analyzed the crystal structure of a similar compound, which is a potent agonist to opioid kappa-receptor. The study provided insights into the conformational characteristics of the molecule, which could be useful in drug design (Doi, Ishida, & Inoue, 1990).

  • Cytotoxic Activity Against Cancer Cells : A novel compound derived from similar scaffolds as the queried compound was synthesized by Moghadam and Amini (2018). It demonstrated good cytotoxicity against cancer cell lines, suggesting potential applications in cancer treatment (Moghadam & Amini, 2018).

  • Anticonvulsant Activity : Obniska et al. (2015) synthesized and evaluated a series of compounds, including those structurally related to the queried compound, for their anticonvulsant activity. Some compounds in the series showed significant protection in animal models of epilepsy (Obniska et al., 2015).

  • Synthesis of Fluorinated Derivatives : Kuznecovs et al. (2020) discussed the synthesis of a fluorinated derivative of a Sigma-1 receptor modulator, which shares a similar structural core with the queried compound. Such derivatives can be important in developing novel therapeutics (Kuznecovs et al., 2020).

  • Antiviral Evaluation : Apaydın et al. (2020) synthesized and evaluated N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which are structurally related to the queried compound, for their antiviral activity. Some compounds showed strong activity against influenza and human coronavirus, highlighting the potential of such structures in antiviral drug development (Apaydın et al., 2020).

properties

IUPAC Name

N-methyl-2-phenyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-23(21(25)16-18-8-3-2-4-9-18)19-10-12-22(11-7-15-26-22)17-20(19)24-13-5-6-14-24/h2-4,8-9,19-20H,5-7,10-17H2,1H3/t19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZRDDYTKFZSFR-ONTIZHBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046326
Record name N-Methyl-N-((5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro(4.5)dec-8-yl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide

CAS RN

96744-75-1
Record name N-Methyl-N-[(5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96744-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name U 69593
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096744751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-((5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro(4.5)dec-8-yl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-69593
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S4K6TKTG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide
Reactant of Route 2
n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide
Reactant of Route 3
n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide
Reactant of Route 4
n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide
Reactant of Route 5
Reactant of Route 5
n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide
Reactant of Route 6
n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide

Citations

For This Compound
33
Citations
S Grimwood, Y Lu, AW Schmidt… - … of Pharmacology and …, 2011 - ASPET
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a novel κ-opioid receptor (KOR) antagonist with high affinity for human (3 nM), rat (21 …
Number of citations: 63 jpet.aspetjournals.org
V Trezza, R Damsteegt, EJM Achterberg… - Journal of …, 2011 - Soc Neuroscience
Positive social interactions are essential for emotional well-being and proper behavioral development of young individuals. Here, we studied the neural underpinnings of social reward …
Number of citations: 277 www.jneurosci.org
TV Khroyan, WE Polgar, G Cami-Kobeci… - … of Pharmacology and …, 2011 - ASPET
Certain behavioral features of buprenorphine, including a bell-shaped curve for antinociception and attenuation of alcohol consumption, are thought to be mediated by activation of …
Number of citations: 74 jpet.aspetjournals.org
DK Tosh, A Ciancetta, P Mannes, E Warnick… - ACS …, 2018 - ACS Publications
While screening off-target effects of rigid (N)-methanocarba-adenosine 5′-methylamides as A 3 adenosine receptor (AR) agonists, we discovered μM binding hits at the δ-opioid …
Number of citations: 9 pubs.acs.org
RB Raffa, JR Beckett, VN Brahmbhatt… - Journal of Medicinal …, 2013 - ACS Publications
The basic science and clinical use of morphine and other “opioid” drugs are based almost exclusively on the extracts or analogues of compounds isolated from a single source, the …
Number of citations: 49 pubs.acs.org
T Karunakaran, KZ Ngew, AAD Zailan… - Frontiers in …, 2022 - frontiersin.org
Mitragynine, is a naturally occurring indole alkaloid that can be isolated from the leaves of a psychoactive medicinal plant. Mitragyna speciosa, also known as kratom, is found to …
Number of citations: 16 www.frontiersin.org
TJ Hudzik, C Maciag, MA Smith, R Caccese… - … of Pharmacology and …, 2011 - ASPET
In the present article, we summarize the preclinical pharmacology of 4-{(R)-(3-aminophenyl)[4-(4-fluorobenzyl)-piperazin-1-yl]methyl}-N,N-diethylbenzamide (AZD2327), a highly potent …
Number of citations: 65 jpet.aspetjournals.org
NS Akins, N Mishra, HM Harris, N Dudhipala… - …, 2022 - Wiley Online Library
Current common analgesics are mediated through the mu or kappa opioid receptor agonism. Unfortunately, selective mu or kappa receptor agonists often cause harmful side effects. …
F Erli, E Guerrieri, T Ben Haddou… - Journal of Medicinal …, 2017 - ACS Publications
We previously reported on a series of small molecules targeting the κ-opioid (KOP) receptor featuring a diphenethylamine scaffold and showed the promise of these ligands as effective …
Number of citations: 24 pubs.acs.org
NT Zaveri, L Toll - THE JOURNAL OF PHARMACOLOGY AND …, 2011 - academia.edu
Certain behavioral features of buprenorphine, including a bellshaped curve for antinociception and attenuation of alcohol consumption, are thought to be mediated by activation of …
Number of citations: 4 www.academia.edu

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